
6-Brom-1-((Tetrahydro-2H-pyran-4-yl)methyl)indolin
Übersicht
Beschreibung
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position of the indoline ring and a tetrahydro-2H-pyran-4-yl)methyl group attached to the nitrogen atom of the indoline ring.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s molecular weight is 2962 g/mol, which could potentially influence its bioavailability
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline in laboratory settings have been studied extensively. This compound exhibits varying degrees of stability and degradation over time, which can influence its long-term effects on cellular function. In vitro studies have shown that 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors, such as light or heat . Long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cell proliferation and differentiation, while high doses can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules, such as glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, activity, and excretion .
Transport and Distribution
The transport and distribution of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can localize to the mitochondria, where it can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can be achieved through several synthetic routes. One common method involves the bromination of an indoline precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl)methyl group. The bromination step typically uses reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent attachment of the tetrahydro-2H-pyran-4-yl)methyl group can be accomplished through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoindoline: Lacks the tetrahydro-2H-pyran-4-yl)methyl group, making it less complex.
1-((Tetrahydro-2H-pyran-4-yl)methyl)indoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-yl)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
6-bromo-1-(oxan-4-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-2-1-12-3-6-16(14(12)9-13)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGZRXLVVJNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
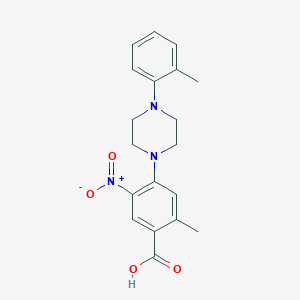

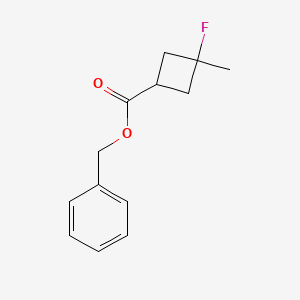

![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)
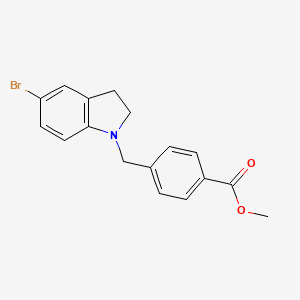
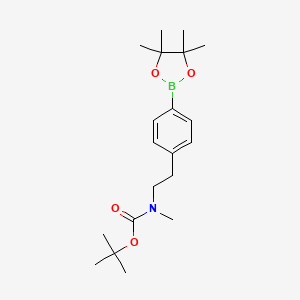
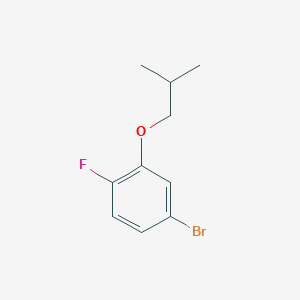
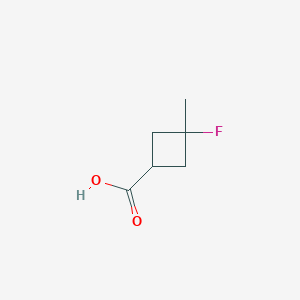

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
